

Spectroscopic Profile of 4-Nitropicolinaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Nitropicolinaldehyde

Cat. No.: B179673

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This technical guide provides a comprehensive analysis of the spectroscopic properties of **4-Nitropicolinaldehyde** (IUPAC Name: 4-nitropyridine-2-carbaldehyde), a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents. The strategic placement of the nitro and aldehyde functionalities on the pyridine ring imparts unique reactivity to this molecule, making a thorough understanding of its structural and electronic characteristics paramount for its effective utilization in drug discovery and development.

This document delves into the core spectroscopic techniques used to characterize **4-Nitropicolinaldehyde**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not readily available in the public domain, this guide presents a detailed, predicted spectroscopic profile based on established principles and data from closely related analogues. This predictive analysis serves as a robust reference for researchers, enabling the identification and characterization of this important synthetic building block.

Molecular Structure and Key Features

4-Nitropicolinaldehyde possesses a pyridine ring substituted with an electron-withdrawing nitro group at the 4-position and an aldehyde group at the 2-position. This substitution pattern significantly influences the electronic distribution within the aromatic ring and governs the molecule's chemical reactivity and spectroscopic behavior.

Figure 1: Chemical structure of **4-Nitropicolinaldehyde**.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum of **4-Nitropicolinaldehyde** is predicted to exhibit three distinct signals in the aromatic region and one signal for the aldehydic proton, all shifted downfield due to the electron-withdrawing nature of the nitro group and the pyridine nitrogen. The analysis is based on the well-established chemical shift values and coupling constants of substituted pyridines.

Experimental Protocol:

A standard ¹H NMR experiment would be conducted on a 400 MHz or higher field spectrometer. A deuterated solvent such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6) would be used to dissolve the sample. Tetramethylsilane (TMS) would serve as the internal standard (0 ppm).

Predicted ¹H NMR Data:

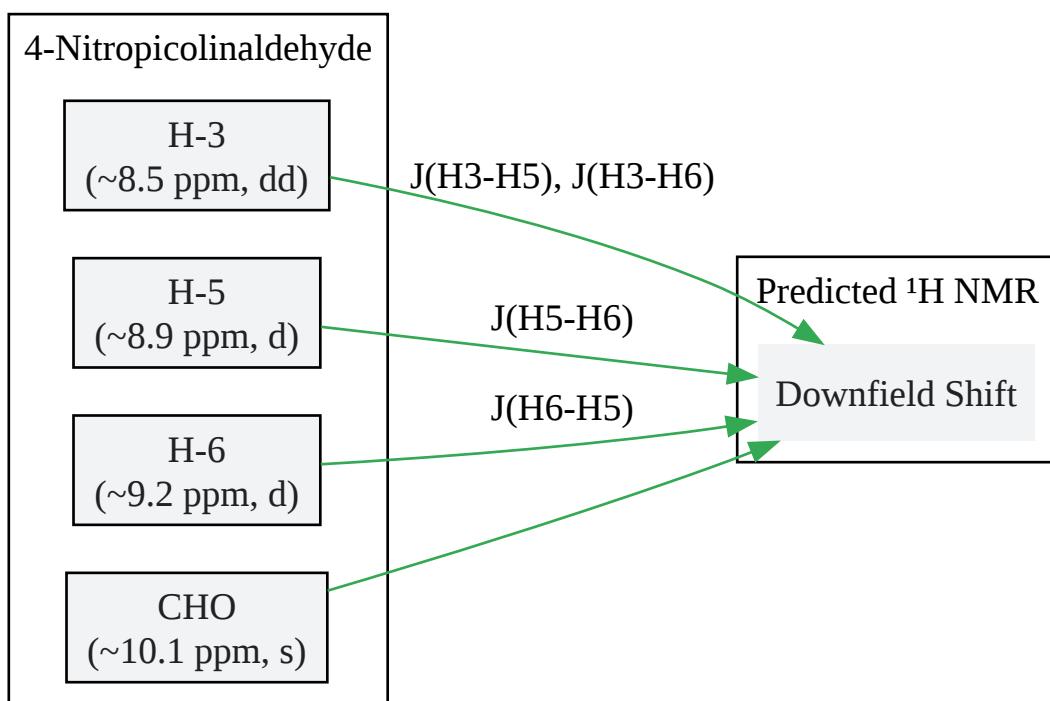
| Proton | Predicted Chemical Shift (δ , ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|--------|--|--------------------------|-------------------------------------|
| H-3 | ~8.5 | Doublet of doublets (dd) | $J \approx 5.0, 1.5$ |
| H-5 | ~8.9 | Doublet (d) | $J \approx 5.0$ |
| H-6 | ~9.2 | Doublet (d) | $J \approx 1.5$ |
| CHO | ~10.1 | Singlet (s) | - |

Interpretation:

- Aldehydic Proton (CHO): The proton of the aldehyde group is expected to be the most deshielded, appearing as a singlet around 10.1 ppm.
- Aromatic Protons (H-3, H-5, H-6): The protons on the pyridine ring are significantly influenced by the anisotropic effect of the ring current and the electronic effects of the

substituents.

- H-6: This proton is ortho to the nitrogen atom and is expected to be the most downfield of the aromatic protons, appearing around 9.2 ppm as a doublet due to coupling with H-5.
- H-5: This proton is meta to the aldehyde and ortho to the nitro group, leading to a downfield shift to around 8.9 ppm. It will appear as a doublet due to coupling with H-6.
- H-3: This proton is ortho to the aldehyde group and will be shifted downfield to approximately 8.5 ppm. It is expected to show a doublet of doublets splitting pattern due to coupling with both H-5 (meta) and H-6 (para).



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Figure 2: Predicted ^1H NMR correlation diagram.

^{13}C Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

Predicted ^{13}C NMR Spectrum:

The proton-decoupled ^{13}C NMR spectrum of **4-Nitropicolinaldehyde** is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by hybridization and the electronic environment.

Experimental Protocol:

A standard ^{13}C NMR experiment would be performed on a 100 MHz or higher spectrometer using a deuterated solvent like CDCl_3 or DMSO-d_6 . Broadband proton decoupling would be employed to simplify the spectrum to singlets for each carbon.

Predicted ^{13}C NMR Data:

| Carbon | Predicted Chemical Shift (δ , ppm) |
|--------|--|
| C-2 | ~152 |
| C-3 | ~125 |
| C-4 | ~150 |
| C-5 | ~122 |
| C-6 | ~155 |
| CHO | ~192 |

Interpretation:

- Carbonyl Carbon (CHO): The sp^2 hybridized carbon of the aldehyde group is expected to be the most downfield signal, appearing around 192 ppm.
- Aromatic Carbons (C-2 to C-6):
 - C-4 and C-2: The carbons directly attached to the electron-withdrawing nitro and aldehyde groups (C-4 and C-2, respectively) and the carbon adjacent to the ring nitrogen (C-6) are expected to be significantly deshielded, with predicted chemical shifts in the range of 150-155 ppm.

- C-3 and C-5: The remaining pyridine ring carbons, C-3 and C-5, are expected to resonate at higher fields (lower ppm values), predicted to be in the range of 122-125 ppm.

Infrared (IR) Spectroscopy

Predicted IR Spectrum:

The IR spectrum of **4-Nitropicolinaldehyde** will be characterized by the vibrational frequencies of its key functional groups.

Experimental Protocol:

The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet (for a solid) or as a thin film on a salt plate (for a liquid or dissolved solid).

Predicted Characteristic IR Absorptions:

| Wavenumber (cm ⁻¹) | Vibration | Functional Group |
|--------------------------------|------------------------------------|------------------|
| ~3100-3000 | C-H stretch | Aromatic |
| ~2850, ~2750 | C-H stretch | Aldehyde |
| ~1710 | C=O stretch | Aldehyde |
| ~1600, ~1470 | C=C stretch | Aromatic ring |
| ~1530, ~1350 | N-O asymmetric & symmetric stretch | Nitro group |
| ~850 | C-N stretch | Nitro group |

Interpretation:

- Aldehyde Group: The presence of the aldehyde is confirmed by the characteristic C-H stretching vibrations around 2850 cm⁻¹ and 2750 cm⁻¹ (Fermi doublet) and a strong C=O stretching absorption around 1710 cm⁻¹.

- **Nitro Group:** The nitro group will exhibit two strong absorption bands corresponding to the asymmetric ($\sim 1530 \text{ cm}^{-1}$) and symmetric ($\sim 1350 \text{ cm}^{-1}$) stretching of the N-O bonds.
- **Pyridine Ring:** The aromatic C-H stretching will be observed above 3000 cm^{-1} , and the C=C ring stretching vibrations will appear in the $1600\text{--}1470 \text{ cm}^{-1}$ region.

| Key IR Vibrations | | |
|--|---|---|
| Aldehyde | Nitro Group | Aromatic Ring |
| $\sim 2850, 2750 \text{ cm}^{-1}$ (C-H) $\sim 1710 \text{ cm}^{-1}$ (C=O) | $\sim 1530 \text{ cm}^{-1}$ (asym N-O) $\sim 1350 \text{ cm}^{-1}$ (sym N-O) | $\sim 3100\text{--}3000 \text{ cm}^{-1}$ (C-H) $\sim 1600, 1470 \text{ cm}^{-1}$ (C=C) |

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com